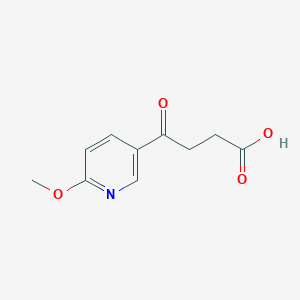

4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Bone Turnover and Osteoporosis Treatment

4-(6-Methoxypyridin-3-YL)-4-oxobutyric acid has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor, showing promise in the treatment and prevention of osteoporosis. It exhibited significant efficacy in in vivo models of bone turnover, marking it as a potential therapeutic agent in this field (Hutchinson et al., 2003).

2. Structural Analysis and Hydrogen Bonding

The structural characterization of compounds including this compound has been explored, focusing on their molecular conformations and hydrogen bonding patterns. This includes the study of protonation sites and intermolecular hydrogen bonds, contributing to the understanding of the compound's chemical properties and potential interactions (Böck et al., 2021).

3. Pharmaceutical Compound Behavior

Research has been conducted on the hydration and crystallization properties of pharmaceutical compounds related to this compound. The focus has been on understanding different crystalline forms and their stability under various conditions, which is crucial for pharmaceutical development and formulation (Zhao et al., 2009).

4. Luminescence and Liquid Crystalline Behavior

Studies have explored the luminescent properties and liquid crystalline behavior of derivatives of this compound. These compounds have shown potential as mesogens, with applications in materials science, particularly in the context of their phase behavior and optical properties (Ahipa et al., 2014).

5. Catalytic Activity and Complex Formation

The compound has been a part of research focusing on its role in forming stable complexes with metal ions, such as Cu(II), and its potential catalytic activity. These studies contribute to the understanding of its chemical reactivity and potential applications in catalysis and material sciences (Drabina et al., 2010).

Mechanism of Action

Target of Action

It is related topyridinylboronic acids , which are known to be valuable building blocks in organic synthesis . They are often used in the preparation of various therapeutic enzymatic and kinase inhibitors and receptor antagonists .

Mode of Action

Boronic acids, including pyridinylboronic acids, are known to interact with their targets throughSuzuki-Miyaura cross-coupling reactions . These reactions involve the exchange of a boron atom with a halogen atom on another molecule, allowing for the formation of new carbon-carbon bonds .

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions that pyridinylboronic acids participate in can lead to the formation of various complex organic compounds . These reactions are a key part of many synthetic pathways in organic chemistry.

Result of Action

The ability of pyridinylboronic acids to form new carbon-carbon bonds through suzuki-miyaura cross-coupling reactions can result in the synthesis of a wide range of organic compounds . These compounds can have various effects depending on their structure and the nature of their targets.

Properties

IUPAC Name |

4-(6-methoxypyridin-3-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-9-4-2-7(6-11-9)8(12)3-5-10(13)14/h2,4,6H,3,5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQSOGJEIFPNMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642128 |

Source

|

| Record name | 4-(6-Methoxypyridin-3-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-56-0 |

Source

|

| Record name | 6-Methoxy-γ-oxo-3-pyridinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6-Methoxypyridin-3-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325436.png)

![2-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325438.png)